molecular formula C17H19FN6S B4363916 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-imidazol-1-yl)propyl]thiourea

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-imidazol-1-yl)propyl]thiourea

Cat. No.: B4363916
M. Wt: 358.4 g/mol
InChI Key: NHGRXJZUCRPMAS-UHFFFAOYSA-N
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Description

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is a synthetic compound that features a combination of pyrazole, imidazole, and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(1H-imidazol-1-yl)propyl]thiourea typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the 2-fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-fluorobenzyl bromide.

    Synthesis of the imidazole moiety: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling of the pyrazole and imidazole moieties: This step involves the reaction of the pyrazole derivative with the imidazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the thiourea linkage: The final step involves the reaction of the coupled product with thiourea under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(1H-imidazol-1-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups on the benzyl ring can be reduced to amines.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Biological Studies: The compound can be used as a probe to study the function of specific proteins or pathways in cells.

    Materials Science: Due to its heterocyclic structure, it may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(1H-imidazol-1-yl)propyl]thiourea would depend on its specific biological target. Generally, compounds with imidazole and pyrazole moieties can interact with enzymes by binding to their active sites, potentially inhibiting their activity. The thiourea group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(1H-imidazol-1-yl)propyl]thiourea
  • N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-[3-(1H-imidazol-1-yl)propyl]thiourea

Uniqueness

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is unique due to the presence of the fluorine atom on the benzyl ring, which can influence its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and potentially improve its binding affinity to biological targets compared to its analogs.

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-(3-imidazol-1-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6S/c18-16-5-2-1-4-14(16)11-24-12-15(10-21-24)22-17(25)20-6-3-8-23-9-7-19-13-23/h1-2,4-5,7,9-10,12-13H,3,6,8,11H2,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGRXJZUCRPMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=S)NCCCN3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-imidazol-1-yl)propyl]thiourea
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N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-imidazol-1-yl)propyl]thiourea
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N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-imidazol-1-yl)propyl]thiourea
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N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-imidazol-1-yl)propyl]thiourea
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N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-imidazol-1-yl)propyl]thiourea
Reactant of Route 6
Reactant of Route 6
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-imidazol-1-yl)propyl]thiourea

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